C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine
Description
C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine is a thiazole-derived compound featuring a 3-methoxyphenyl substituent at the 2-position of the thiazole ring and a methylamine group at the 4-position. Its molecular formula is C₁₁H₁₂N₂OS (molecular weight: 220.29 g/mol). The methylamine moiety at the 4-position provides a primary amine functional group, which may participate in hydrogen bonding or salt formation, critical for pharmacological or agrochemical activity .
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-10-4-2-3-8(5-10)11-13-9(6-12)7-15-11/h2-5,7H,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERJPGQOSJQHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723009 | |
| Record name | 1-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-24-0 | |
| Record name | 1-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine typically involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of N-substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
1.1 Anti-Tubercular Activity
Recent studies have highlighted the potential of thiazole derivatives, including C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine, in combating tuberculosis (TB). Research indicates that compounds with thiazole rings exhibit significant anti-tubercular activity against Mycobacterium tuberculosis (Mtb) strains. For instance, a review of synthesized benzothiazole compounds demonstrated moderate to good anti-tubercular activity, suggesting that the thiazole moiety is crucial for efficacy against TB pathogens .
1.2 Interaction with Muscarinic Acetylcholine Receptors
The compound has been studied for its interactions with muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype. These receptors are involved in various physiological processes, including smooth muscle contraction and glandular secretion. Research indicates that derivatives of thiazole can modulate mAChR activity, potentially leading to therapeutic applications in treating conditions like asthma and other respiratory disorders .
Synthesis and Derivative Formation
This compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can yield various nitrogen-, oxygen-, and sulfur-containing compounds. The synthesis process involves methods such as heterocyclization and alkylation reactions, which can produce novel compounds with enhanced biological activities .
Table 1: Key Synthesis Pathways for Derivatives
| Reaction Type | Starting Material | Product Type | Yield (%) |
|---|---|---|---|
| Heterocyclization | This compound | Thiazole derivatives | 69% |
| Alkylation | Chloroacetyl derivatives | Functionalized pyrroles | 87% |
| N-Alkylation | Imidazole derivatives | New nitrogen-containing compounds | Variable |
Case Studies and Experimental Findings
Several case studies have documented the effectiveness of this compound in biological assays:
- Study on Anti-Tubercular Activity : A series of experiments evaluated the compound's efficacy against different Mtb strains. Results indicated that modifications to the thiazole ring could enhance potency and selectivity .
- Muscarinic Receptor Modulation : In vitro studies demonstrated that specific derivatives could act as agonists or antagonists at mAChRs, providing insights into their potential use in treating cholinergic dysfunctions .
Mechanism of Action
The mechanism of action of C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
(2-Phenyl-1,3-thiazol-4-yl)methylamine
Structure : Phenyl group at thiazole 2-position; methylamine at 4-position.
Molecular Formula : C₁₀H₁₀N₂S (MW: 190.26 g/mol).
Key Differences :
- Lacks the 3-methoxy substitution on the phenyl ring, reducing polarity and electron-donating effects.
- Lower molecular weight (190.26 vs. 220.29 g/mol).
Functional Implications : - The absence of the methoxy group may decrease solubility in polar solvents compared to the target compound.
- Reduced steric bulk could enhance binding to hydrophobic pockets in enzymes or receptors .
C-(2-Methyl-thiazol-4-YL)-methylamine
Structure : Methyl group at thiazole 2-position; methylamine at 4-position.
Molecular Formula : C₅H₈N₂S (MW: 128.19 g/mol).
Key Differences :
- Replaces the 3-methoxyphenyl group with a smaller methyl substituent.
- Simplified structure with minimal aromaticity.
Functional Implications : - Lower steric hindrance may facilitate interactions with compact active sites.
- Reduced aromatic π-system could diminish stacking interactions in biological targets .
[2-(3-Methoxy-phenyl)-thiazol-4-yl]acetic acid
Structure: 3-Methoxyphenyl at thiazole 2-position; acetic acid at 4-position. Molecular Formula: C₁₂H₁₁NO₃S (MW: 249.28 g/mol). Key Differences:
- Replaces methylamine with a carboxylic acid group, altering ionization state (acidic vs. basic).
Functional Implications : - Carboxylic acid may form salts with improved aqueous solubility but reduced membrane permeability.
- Potential for distinct binding modes (e.g., ionic interactions vs. hydrogen bonding) compared to the target compound .
Data Table: Structural and Molecular Comparison
| Compound Name | Substituent (Thiazole 2-position) | Functional Group (Thiazole 4-position) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine | 3-Methoxyphenyl | Methylamine | C₁₁H₁₂N₂OS | 220.29 |
| (2-Phenyl-1,3-thiazol-4-yl)methylamine | Phenyl | Methylamine | C₁₀H₁₀N₂S | 190.26 |
| C-(2-Methyl-thiazol-4-YL)-methylamine | Methyl | Methylamine | C₅H₈N₂S | 128.19 |
| [2-(3-Methoxy-phenyl)-thiazol-4-yl]acetic acid | 3-Methoxyphenyl | Acetic acid | C₁₂H₁₁NO₃S | 249.28 |
Research Findings and Implications
- Bioactivity : Methylamine derivatives are often explored as kinase inhibitors or agrochemical intermediates. The 3-methoxy substitution could improve selectivity for targets requiring aromatic stacking (e.g., tyrosine kinases) compared to simpler analogs .
- Solubility : The target compound’s balance of hydrophobic (phenyl) and hydrophilic (methoxy, amine) groups may offer favorable pharmacokinetic properties relative to its analogs.
Biological Activity
C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The thiazole ring system is known for its diverse biological properties, including anticancer, antimicrobial, and antioxidant activities. The specific compound this compound has been associated with enhanced biological activity due to the presence of both the thiazole and methoxy-substituted phenyl groups.
Key Biological Activities
-
Antiproliferative Activity :
- Studies have shown that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with specific substitutions at the thiazole ring have demonstrated IC50 values in the low nanomolar range against MCF-7 and other human cancer cell lines .
- Mechanism of Action :
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Increases antiproliferative activity |
| Electron-withdrawing groups | Generally decrease activity; halogens can enhance it |
| Bulky substituents | Increase activity when placed at certain positions |
Research indicates that substitutions at the R1, R2, and R3 positions on the thiazole ring can lead to varying degrees of biological activity. For example, di-substitution with halogens has been shown to enhance the potency of these compounds .
Case Study 1: Anticancer Activity
A study evaluated a series of thiazole derivatives, including this compound, for their effects on human cancer cell lines. The results indicated that compounds with a methoxy group at the phenyl position exhibited superior antiproliferative effects compared to their unsubstituted counterparts. Notably, compound 3e from a related series showed IC50 values ranging from 1.7 to 38 nM against various cell lines, highlighting the importance of structural modifications in enhancing efficacy .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of thiazole derivatives. The study found that compounds with methoxy and other electron-donating substituents exhibited increased antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The findings suggest that optimizing substituents can lead to more effective antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for preparing C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine?
The compound is typically synthesized via cyclocondensation reactions. For example, a reflux reaction of 4-(3-methoxyphenyl)thiazol-2-amine with methylamine derivatives in polar aprotic solvents like DMF, followed by purification via recrystallization (ethanol/water mixtures) or column chromatography. Key intermediates are characterized using NMR and NMR to confirm regioselectivity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (, NMR) is critical for confirming the thiazole ring substitution pattern and methoxy-phenyl group orientation. Mass spectrometry (ESI-TOF) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, particularly for polymorph identification .
Q. How can purity and stability be assessed during synthesis?
Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) quantifies purity (>95% threshold). Stability studies under varying pH and temperature conditions (e.g., 25–60°C) identify degradation pathways via LC-MS .
Advanced Research Questions
Q. How can computational methods optimize the compound’s electronic properties for target binding?
Density Functional Theory (DFT) calculations using software like Multiwfn analyze frontier molecular orbitals (FMOs) to predict reactivity. Electrostatic potential maps identify nucleophilic/electrophilic sites, aiding in rational drug design .
Q. What crystallographic challenges arise during structural elucidation, and how are they resolved?
Disorder in the methoxy-phenyl group or thiazole ring requires high-resolution data (≤1.0 Å). SHELXL refinement with twin modeling addresses twinning artifacts, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯π) influencing packing .
Q. How do solvent and catalyst choices impact reaction yields in scale-up syntheses?
Polar solvents (DMF, DMSO) enhance solubility of aryl-thiazole intermediates but may require scavengers (molecular sieves) to prevent hydrolysis. Catalytic Pd/C or CuI improves cross-coupling efficiency (e.g., Buchwald-Hartwig amination), with yields optimized to >80% under inert atmospheres .
Q. What strategies validate the compound’s biological activity against cancer cell lines?
In vitro assays (MTT, SRB) measure IC values against panels like NCI-60. Structure-activity relationship (SAR) studies compare substitutions at the thiazole C4 position, with molecular docking (AutoDock Vina) probing interactions with oncogenic targets (e.g., EGFR, BRAF) .
Q. How can contradictory spectral data from analogous derivatives be reconciled?
Discrepancies in NMR chemical shifts (e.g., methoxy group at δ 3.8–4.1 ppm) arise from solvent polarity or hydrogen bonding. Comparative analysis using deuterated DMSO vs. CDCl and 2D NMR (COSY, HSQC) resolves ambiguities .
Q. What role does the methoxy group play in modulating pharmacokinetic properties?
The 3-methoxy substituent enhances lipophilicity (logP ~2.5), improving blood-brain barrier permeability. Metabolic stability assays (microsomal incubation) assess demethylation rates, while Hammett constants predict electronic effects on binding affinity .
Q. How are reaction intermediates tracked in real-time to optimize kinetic control?
In situ FTIR monitors functional group transformations (e.g., amine to imine). Quench-and-sample GC-MS identifies transient species, with Arrhenius plots (20–80°C) determining activation energies for rate-limiting steps .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
